4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine
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Overview
Description
4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine is an organic compound with the molecular formula C7H4BrF2N3. This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science. The presence of bromine and difluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-2-(difluoromethyl)pyridine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is used in the development of advanced materials with specific electronic and photophysical properties.
Industrial Chemistry: The compound serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The presence of the bromine and difluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(difluoromethyl)pyridine
- Pyrazolo[3,4-b]pyridine derivatives
- Pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine stands out due to its unique combination of bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers enhanced selectivity and potency in various applications, making it a valuable tool in both research and industrial contexts.
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-2-1-3-13-7(5)4-6(12-13)8(10)11/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHOKFLQPBCXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)F)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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